BenchChemオンラインストアへようこそ!

Gentamicin C2a

Aminoglycoside ototoxicity Cochlear hair cell protection Gentamicin congener screening

Gentamicin C2a is a purified minor congener (~4% of the C-complex) that eliminates batch-dependent variability inherent in aggregate gentamicin. Its 1.63-fold higher cochlear EC₅₀ (656±36 vs. 403±23 µM) and significantly lower nephrotoxicity in vivo versus its epimer C2 make it the preferred reference for ototoxicity-sparing formulation development. With distinct renal uptake kinetics (Km=15 mg/L) and defined AME substrate recognition, this authenticated standard ensures reproducible structure-activity relationship studies and HPLC/LC-MS method validation (elution order: C1, C1a, C2a, C2).

Molecular Formula C20H41N5O7
Molecular Weight 463.6 g/mol
CAS No. 59751-72-3
Cat. No. B013991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentamicin C2a
CAS59751-72-3
Synonymsgentamicin C
gentamicin C sulfate
gentamicin C1
gentamicin C1 sulfate
gentamicin C1 sulfate (5:2)
gentamicin C1a
gentamicin C2
gentamicin C2a
Sch 13706
Molecular FormulaC20H41N5O7
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
InChIInChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1
InChIKeyXUFIWSHGXVLULG-BSBKYKEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gentamicin C2a (CAS 59751-72-3): Differential Component Characterization for Aminoglycoside Research and Formulation Development


Gentamicin C2a is a 4,6-disubstituted-2-deoxystreptamine aminoglycoside antibiotic congener produced by Micromonospora species fermentation [1]. It is one of five principal components (C1, C1a, C2, C2a, C2b) in the gentamicin C complex, characterized by methylation at the 6′-position and distinguished from its epimer C2 by stereochemical configuration at the C6′ position [2]. As a minor component representing approximately 4% of the total C-complex mixture, C2a exhibits differential pharmacological and toxicological properties relative to major congeners C1, C1a, and C2 that are not captured by aggregate gentamicin assays [3].

Gentamicin C2a: Why Congener Composition Determines Experimental Reproducibility and Clinical Translational Validity


The gentamicin drug product is a complex mixture where the relative abundances of C1, C1a, C2, and C2a vary up to 1.9-fold across commercial sources, and up to 4.1-fold on commercial antibiotic susceptibility testing (AST) disks [1]. Against bacterial strains harboring common aminoglycoside-modifying enzymes (AMEs), congener potency differs up to 128-fold [2]. Nephrotoxicity of individual congeners differs significantly in both cell-based assays and repeat-dose rat studies, with C2a demonstrating measurably lower cytotoxicity and nephrotoxicity than its epimer C2 [3]. Consequently, reliance on total gentamicin characterization obscures batch-to-batch variability in component-specific efficacy and toxicity profiles, directly impacting experimental reproducibility and confounding structure-activity relationship studies.

Gentamicin C2a: Quantified Differential Evidence for Congener-Specific Research and Formulation Selection


Gentamicin C2a Ototoxicity: 1.63× Higher EC50 (Lower Ototoxicity) Versus C2 Epimer in Cochlear Cell Assays

In a direct head-to-head comparison using an in vitro cochlear cell model, gentamicin C2a exhibited significantly lower ototoxicity than its C6′ epimer gentamicin C2 [1]. The study quantified this difference via EC50 values derived from F-test analysis [1].

Aminoglycoside ototoxicity Cochlear hair cell protection Gentamicin congener screening

Gentamicin C2a Nephrotoxicity: Significantly Lower Cytotoxicity and Renal Toxicity Versus C2 in Cell-Based and Rat Models

Comprehensive evaluation of individual gentamicin congeners revealed that C2a was significantly less cytotoxic and nephrotoxic than gentamicin C2 [1]. This finding was consistent across both cell-based assays and repeat-dose rat nephrotoxicity studies [2].

Aminoglycoside nephrotoxicity Renal tubular cell toxicity Congener safety profiling

Gentamicin C2a Antimicrobial Activity: Equivalent Broad-Spectrum Potency to C2 Against Wild-Type Gram-Negative and Gram-Positive Pathogens

Comparative antimicrobial susceptibility testing demonstrated that gentamicin C2a exhibits no detectable difference in potency compared to gentamicin C2 against a panel of clinically relevant bacterial strains [1]. Both congeners showed similar antimicrobial breadth (C2a: 32 strains inhibited at MIC ≤ 4 μg/mL; C2: 35 strains) [2].

Antibacterial susceptibility testing MIC determination Aminoglycoside potency

Gentamicin C2a in AME-Mediated Resistance: Congener-Specific Susceptibility Differences Up to 128-Fold

Against bacterial strains lacking aminoglycoside-modifying enzymes (AMEs), the four major gentamicin congeners exhibit similar potencies. However, against strains harboring common AMEs, congener potency differs up to 128-fold [1]. This differential susceptibility is directly relevant to structure-activity relationship studies investigating 6′-position modifications and AME substrate specificity [2].

Aminoglycoside-modifying enzymes AMEs Antibiotic resistance AAC(6')

Gentamicin C2a: Priority Research and Industrial Application Scenarios Based on Differential Evidence


Ototoxicity-Aware Aminoglycoside Formulation Development

Investigators developing next-generation aminoglycoside formulations with reduced ototoxicity should prioritize gentamicin C2a as a reference congener. The 1.63-fold higher EC50 (656 ± 36 μM) versus C2 (403 ± 23 μM) in cochlear cell assays establishes C2a as the empirically less ototoxic C6′ epimer [1]. Formulations enriched in C2a relative to C2 may reduce the ototoxic burden observed with commercial gentamicin mixtures, while preserving equivalent antimicrobial breadth (32 strains inhibited) [2].

Congener-Specific Nephrotoxicity Studies and Renal Safety Profiling

Researchers conducting mechanistic nephrotoxicity investigations or comparative renal safety studies should utilize purified C2a as a lower-toxicity comparator to C2. Data from cell-based assays and repeat-dose rat studies demonstrate that C2a is significantly less cytotoxic and nephrotoxic than its epimer C2 [1]. Neonatal pharmacokinetic modeling further indicates that the C2/C2a/C2b fraction exhibits distinct renal uptake kinetics (Km = 15 mg/L) compared to C1 (Km = 37.5 mg/L) and C1a (Km = 18 mg/L), with simulations showing the largest GFR decline for the C2/C2a/C2b fraction (median 0.22%) among components [2].

Structure-Activity Relationship (SAR) Studies of Aminoglycoside-Modifying Enzyme Substrate Specificity

Investigators studying AME-mediated resistance mechanisms require purified gentamicin C2a as a defined substrate for AAC(6′) and related acetyltransferases. Congener potency against AME-harboring strains differs up to 128-fold [1], and the 6′-methyl substitution pattern characteristic of C2a directly influences AME substrate recognition [2]. Use of isolated C2a eliminates the confounding variability introduced by commercial gentamicin mixtures, enabling precise determination of enzyme kinetics and resistance breakpoints.

Analytical Method Development and Gentamicin Component Quantification

Analytical laboratories developing HPLC or LC-MS methods for gentamicin component quantification require authenticated C2a reference material to establish retention time markers and calibration curves. C2a elutes distinctly from C2 under optimized chromatographic conditions using poly(styrene-divinylbenzene) columns with pulsed electrochemical detection, enabling baseline resolution of all five major congeners including C2a and C2b [1]. The elution order for gentamicin components is C1, C1a, C2a, and C2 [2], and C2a typically represents approximately 4% of the total C-complex mixture [3]—a critical benchmark for verifying batch composition consistency.

Quote Request

Request a Quote for Gentamicin C2a

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.